molecular formula C10H16O4 B14297471 Ethyl 6-methyl-2,3-dioxoheptanoate CAS No. 118838-52-1

Ethyl 6-methyl-2,3-dioxoheptanoate

Cat. No.: B14297471
CAS No.: 118838-52-1
M. Wt: 200.23 g/mol
InChI Key: SWSMTLXPKZNAQM-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2,3-dioxoheptanoate is an organic compound with the molecular formula C10H16O4 It is a derivative of heptanoic acid, featuring both ethyl and methyl groups along with two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-2,3-dioxoheptanoate can be synthesized through several methods. One common approach involves the reaction of 6-methylheptanoic acid with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as esterification, purification, and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2,3-dioxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like phosphorus tribromide (PBr3) or sulfuryl chloride (SO2Cl2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-methyl-2,3-dioxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 6-methyl-2,3-dioxoheptanoate exerts its effects involves interactions with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The ethyl and methyl groups contribute to the compound’s hydrophobic properties, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2,4-dioxoheptanoate
  • Ethyl 6-methyl-2,3-dioxohexanoate
  • Ethyl 6-methyl-2,3-dioxooctanoate

Uniqueness

Ethyl 6-methyl-2,3-dioxoheptanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

118838-52-1

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 6-methyl-2,3-dioxoheptanoate

InChI

InChI=1S/C10H16O4/c1-4-14-10(13)9(12)8(11)6-5-7(2)3/h7H,4-6H2,1-3H3

InChI Key

SWSMTLXPKZNAQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(=O)CCC(C)C

Origin of Product

United States

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